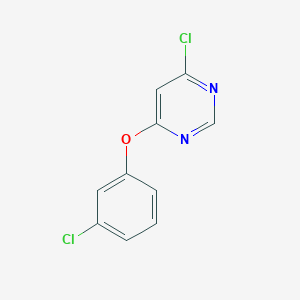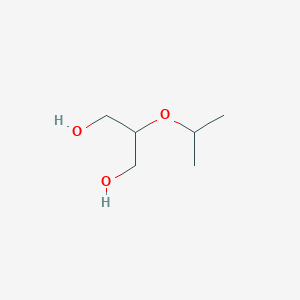
Glycerol alpha-isopropyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol alpha-isopropyl ether is an organic compound belonging to the class of glycerol ethers. It is characterized by the presence of an isopropyl group attached to the glycerol backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Glycerol alpha-isopropyl ether can be synthesized through several methods. One common approach involves the etherification of glycerol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 100°C. Another method involves the use of glycidol as a starting material, which undergoes a ring-opening reaction with isopropyl alcohol to form the desired ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of heterogeneous catalysts to enhance the reaction rate and selectivity. Additionally, the purification of the final product is achieved through distillation or chromatography techniques .
化学反应分析
Types of Reactions
Glycerol alpha-isopropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
科学研究应用
Glycerol alpha-isopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is utilized in the production of surfactants, lubricants, and plasticizers
作用机制
The mechanism of action of glycerol alpha-isopropyl ether involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cell membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
- Glycerol alpha-methyl ether
- Glycerol alpha-ethyl ether
- Glycerol alpha-butyl ether
Uniqueness
Glycerol alpha-isopropyl ether is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to other glycerol ethers, it offers a balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. Its unique reactivity and stability also contribute to its versatility in various chemical and industrial processes .
属性
CAS 编号 |
73757-65-0 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC 名称 |
2-propan-2-yloxypropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
InChI 键 |
TZVGNDWIPYNINU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


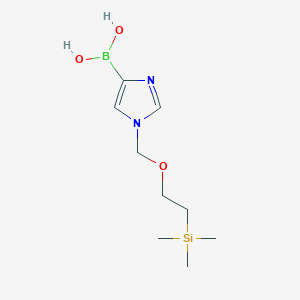
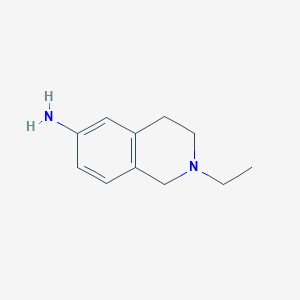
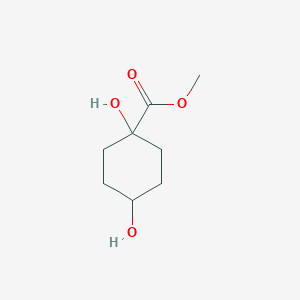
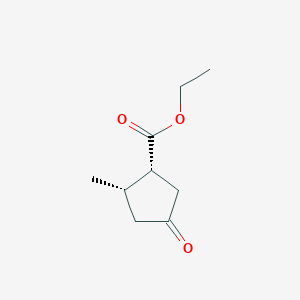
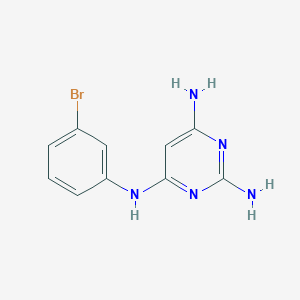


![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)

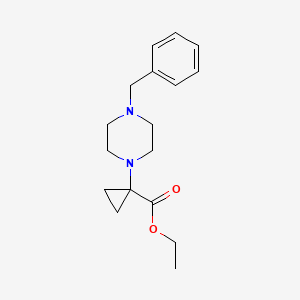
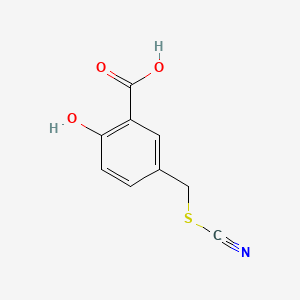
![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
